Cas no 67674-58-2 (N-[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]lauramide monohydrochloride)

N-[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]lauramide monohydrochloride structure
67674-58-2 structure
Product Name:N-[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]lauramide monohydrochloride
Numero CAS:67674-58-2
MF:C20H45ClN2O4Si
MW:441.120806455612
CID:966651
PubChem ID:105545
Update Time:2025-04-19

N-[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]lauramide monohydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • N-[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]lauramide monohydrochloride
    • N-[2-(3-trimethoxysilylpropylamino)ethyl]dodecanamide,hydrochloride
    • Dodecanamide, N-(2-((3-(trimethoxysilyl)propyl)amino)ethyl)-, hydrochloride (1:1)
    • Dodecanamide, N-(2-((3-(trimethoxysilyl)propyl)amino)ethyl)-, monohydrochloride
    • N-(2-((3-(Trimethoxysilyl)propyl)amino)ethyl)lauramide monohydrochloride
    • N-(2-{[3-(trimethoxysilyl)propyl]amino}ethyl)dodecanamide hydrochloride (1:1)
    • N-Dodecanoyl-N'-((3-trimethoxysilyl)propyl)-1,2-diaminoethane, hydrochloride
    • EINECS 266-898-3
    • 67674-58-2
    • DTXSID6070562
    • NS00056049
    • Dodecanamide, N-[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]-, monohydrochloride
    • PVNHWQFFHAUMIB-UHFFFAOYSA-N
    • Inchi: 1S/C20H44N2O4Si.ClH/c1-5-6-7-8-9-10-11-12-13-15-20(23)22-18-17-21-16-14-19-27(24-2,25-3)26-4;/h21H,5-19H2,1-4H3,(H,22,23);1H
    • Chiave InChI: PVNHWQFFHAUMIB-UHFFFAOYSA-N
    • Sorrisi: Cl.[Si](CCCNCCNC(CCCCCCCCCCC)=O)(OC)(OC)OC

Proprietà calcolate

  • Massa esatta: 440.28395
  • Massa monoisotopica: 440.2837121g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 20
  • Complessità: 334
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 68.8Ų

Proprietà sperimentali

  • PSA: 68.82
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.